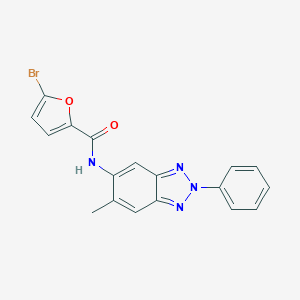![molecular formula C21H16N2O2S B251866 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as BPTES, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer metabolism. In
Mecanismo De Acción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells, where it plays a critical role in providing energy and building blocks for tumor growth. By inhibiting glutaminase, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide disrupts cancer cell metabolism, leading to a decrease in ATP production and ultimately inducing cancer cell death.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, the combination of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide with other chemotherapeutic agents may have synergistic effects on cancer cell death. Finally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide as a diagnostic tool for cancer detection and monitoring may have potential in the future.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the condensation of the resulting intermediate with phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. Several studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, leading to a decrease in the production of ATP and ultimately inducing cancer cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer.
Propiedades
Fórmula molecular |
C21H16N2O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,22,24) |
Clave InChI |
PRVBUHYSNSQUAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)



![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)

![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)